
N-(4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties, but they can also be found in other types of drugs .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a sulfonamide group and a fluorophenyl group .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. Sulfonamides are known to participate in reactions such as hydrolysis, acylation, and displacement by amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the sulfonamide group, the fluorophenyl group, and the pyrimidine ring would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Comprehensive Analysis of N-(4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide Applications
The compound N-(4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a pyrimidine derivative with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different domains:
Anti-inflammatory Research: Pyrimidine derivatives are known for their anti-inflammatory properties. They inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This compound could be studied for its potential to reduce inflammation, which is a critical aspect of conditions like arthritis, asthma, and inflammatory bowel disease.
Synthesis and Structure-Activity Relationships (SAR): The synthesis of pyrimidines is a significant area of research due to their pharmacological effects. Detailed SAR analysis helps in understanding the relationship between the chemical structure of pyrimidines and their biological activity. This can lead to the development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
Corrosion Inhibition: Pyrimidine derivatives have been assessed for their anti-corrosion characteristics on carbon steel in acidic environments. The compound could serve as a corrosion inhibitor, which is crucial for protecting industrial equipment and minimizing environmental and financial losses .
Electrochemical Studies: The electrochemical behavior of pyrimidine derivatives can be studied using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. These studies are essential for understanding the corrosion inhibition mechanisms and the adsorption process of these compounds on metal surfaces .
Spectroscopic and Thermodynamic Assessments: Spectroscopic methods such as UV-Visible spectroscopy, along with thermodynamic assessments, can provide insights into the interaction between pyrimidine derivatives and metal ions. This is important for the development of new materials and coatings with improved protective properties .
Quantum Chemical Analysis: Quantum chemical assessments using density functional theory (DFT) and molecular dynamics simulations can predict the most reactive sites of the pyrimidine molecule. This information is valuable for designing molecules with specific properties and for understanding their adsorption process on various substrates .
Biological Potential in Pharmacology: The biological potential of pyrimidine derivatives extends to pharmacological applications. They exhibit a range of effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Research in this field could lead to the development of new drugs and treatments .
Mecanismo De Acción
Target of Action
Many compounds with similar structures are known to target enzymes or receptors in the body. For example, some compounds target the Succinate Dehydrogenase Inhibitors (SDHIs) which play a crucial role in the respiratory chain of mitochondria .
Mode of Action
The compound could interact with its target by binding to the active site, causing a change in the target’s function. This could result in the inhibition or activation of the target, leading to downstream effects .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in energy production, it could disrupt this process and lead to changes in cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups can influence how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. This could range from changes in cellular metabolism to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels or temperatures .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-9(14)5-7-10/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXDDURIYXGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

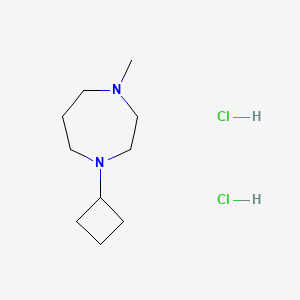
![Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2942289.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2942291.png)
![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2942292.png)

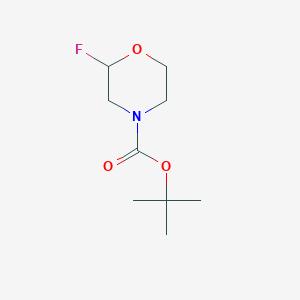
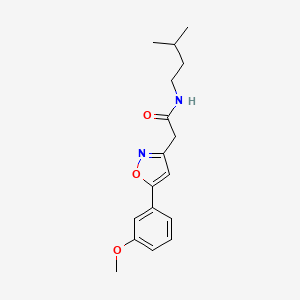
![2-[(2-Ethyl-1,2,4-triazol-3-yl)methyl-prop-2-ynylamino]acetonitrile](/img/structure/B2942298.png)
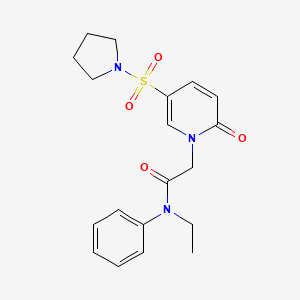
![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)
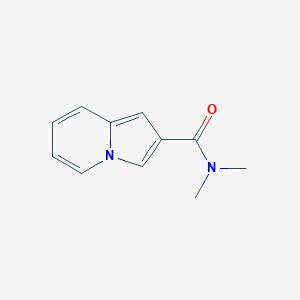
![tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate](/img/structure/B2942307.png)
![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942310.png)